3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI)

Übersicht

Beschreibung

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It is an antihistamine and anticholinergic agent that was developed in the early 1950s. Methapyrilene fumarate was primarily used as a sedative in various over-the-counter sleep aids due to its strong sedative effects . it was withdrawn from the market in the late 1970s after being shown to cause liver cancer in rats .

Vorbereitungsmethoden

Die Synthese von Methapyrilenfumarat beinhaltet die Reaktion von N,N-Dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethan-1,2-diamin mit Fumarsäure. Die Reaktion findet typischerweise in einem Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation gereinigt . Industrielle Produktionsverfahren würden wahrscheinlich ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Methapyrilenfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methapyrilen kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Methapyrilen in seine entsprechenden Amine umwandeln.

Substitution: Methapyrilen kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Pyridine.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds like 3-thiophenecarboxylic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents.

- Antioxidant Properties : Thiophene compounds are often explored for their antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Pharmaceutical Development

The structural characteristics of 3-thiophenecarboxylic acid methyl ester make it a valuable scaffold in drug design. Researchers are investigating its potential as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and conductive polymers. Its integration into materials science could lead to advancements in electronic devices and sensors.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored. Its efficacy against plant pathogens could provide a new avenue for sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Society demonstrated that derivatives of thiophene exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The study emphasized the importance of substituent groups on the thiophene ring in enhancing antimicrobial properties .

Case Study 2: Drug Synthesis

Research conducted by Stanetty et al. (1998) highlighted the synthesis of various thiophene derivatives, including methyl esters like 3-thiophenecarboxylic acid methyl ester. The study focused on optimizing synthesis routes to improve yield and purity for pharmaceutical applications .

Wirkmechanismus

Methapyrilene fumarate exerts its effects by blocking histamine H1 receptors, which prevents histamine from binding and causing allergic reactions. It also has anticholinergic properties, which contribute to its sedative effects. The molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

Methapyrilenfumarat kann mit anderen Antihistaminika und Beruhigungsmitteln verglichen werden:

Thenalidin: Ein weiteres Antihistaminikum mit ähnlichen sedierenden Wirkungen.

Biologische Aktivität

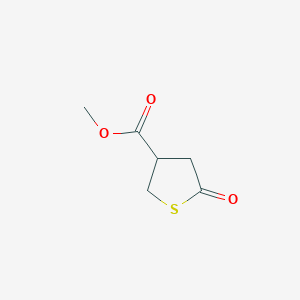

3-Thiophenecarboxylic acid, tetrahydro-5-oxo-, methyl ester (9CI), also known by its CAS number 192879-21-3, is a compound of significant interest in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

- IUPAC Name: Methyl 5-oxothiolane-3-carboxylate

- Molecular Formula: C6H8O3S

- Molecular Weight: 160.19 g/mol

- Canonical SMILES: COC(=O)C1CC(=O)SC1

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the carboxylic acid and ester functional groups contributes to its reactivity and potential interactions within biological systems.

The biological activity of 3-thiophenecarboxylic acid methyl ester is largely attributed to its ability to interact with various biological targets:

- Antioxidant Activity: Research indicates that compounds containing thiophene rings exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

- Anti-inflammatory Agents: The inhibition of pro-inflammatory cytokines has been observed in related thiophene derivatives, indicating that this compound may share similar properties.

- Neurological Effects: Some studies have indicated that thiophene derivatives can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

-

Antioxidant Studies:

- A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives and their capacity to scavenge free radicals. The results indicated that methyl esters like 3-thiophenecarboxylic acid methyl ester showed significant antioxidant activity, which could be leveraged in developing nutraceuticals aimed at reducing oxidative stress .

-

Antimicrobial Activity:

- In a comparative study on the antimicrobial effects of thiophene derivatives, 3-thiophenecarboxylic acid methyl ester demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

- Neuropharmacological Research:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antioxidant Activity | Antimicrobial Activity | Neuropharmacological Potential |

|---|---|---|---|---|

| 3-Thiophenecarboxylic acid methyl ester (9CI) | 160.19 g/mol | High | Moderate | Moderate |

| Methapyrilene fumarate | 289.4 g/mol | Low | Low | High |

| Thienyl derivatives | Varies | Moderate | High | Variable |

Eigenschaften

IUPAC Name |

methyl 5-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGWEPPLVOWUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.